
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. This compound has been extensively studied in preclinical models, and several clinical trials are currently underway to evaluate its efficacy and safety in humans.
Applications De Recherche Scientifique
Green Chemistry and Catalysis
Research indicates that sulfonamide compounds, similar to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide, are utilized in green chemistry for the synthesis of biologically important compounds. For instance, 1-Butane sulfonic acid-3-methylimidazolium tosylate was used for the synthesis of pyrano[3,2-c]coumarins, showcasing high regioselectivity, clean reaction, and environmental friendliness (Mahato et al., 2017).
Synthesis of Pyrano Derivatives
Sulfonamide derivatives have been applied in the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions, indicating their role as efficient catalysts with high yield and simple methodology (Khaligh, 2015).
Organocatalysis
In organocatalysis, sulfonamide compounds are used for tetrahydropyranylation reactions. A zwitterionic imidazolium salt, which is related in structure, showed effectiveness for these reactions, highlighting the utility of these compounds in catalysis (Mahato et al., 2017).
Nanosized N-sulfonated Brönsted Acidic Catalyst
Research also explores the use of N-sulfonated compounds as nanosized Brönsted acidic catalysts. These catalysts have been used for promoting the synthesis of polyhydroquinoline derivatives, illustrating their potential in facilitating complex organic reactions (Goli-Jolodar et al., 2016).
Synthesis of Imidazoles
4-(1-Imidazolium) butane sulfonate, a compound structurally similar to the one , has been successfully used for the synthesis of substituted imidazoles, highlighting the versatility of sulfonamides in organic synthesis (Rahman et al., 2012).
Propriétés
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-2-3-8-19(16,17)14-11-9-13-15(10-11)12-4-6-18-7-5-12/h9-10,12,14H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOBPDNGFFHQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CN(N=C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

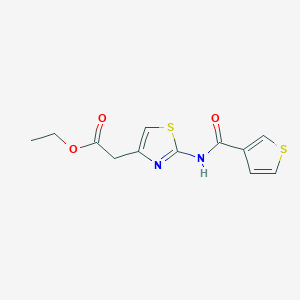

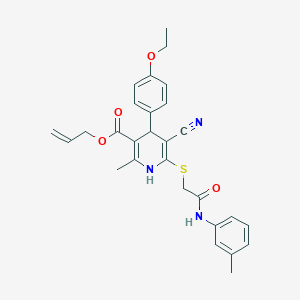
![methyl 3-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2932369.png)
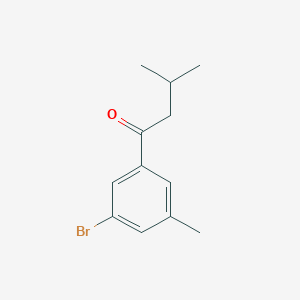
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid](/img/structure/B2932373.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2932375.png)
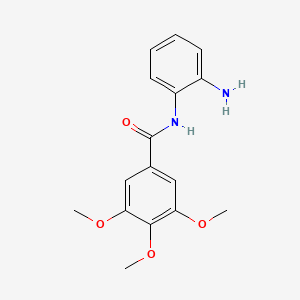
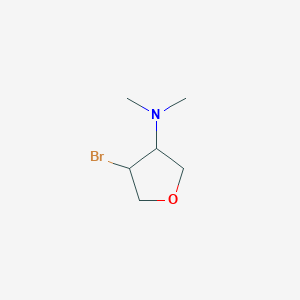
![5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2932379.png)
![3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2932381.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2932385.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2932388.png)